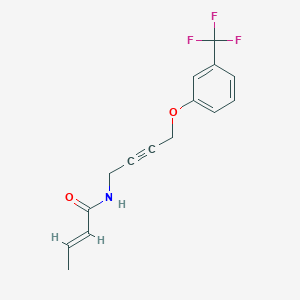
1-(4-Ethylphenyl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Ethylphenol” is an organic compound with the formula C2H5C6H4OH. It is one of three isomeric ethylphenols . “1-(4-Ethylphenyl)ethanamine” is another compound with the empirical formula C10H15N .
Molecular Structure Analysis
The molecular structure of “1-(4-Ethylphenyl)ethanamine” is given by the InChI string: 1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Ethylphenyl)-2,2,2-trifluoroethanol” are not available, related compounds have been studied. For example, “1-(4-Ethylphenyl)ethanamine” is involved in the reduction of ketones to alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethylphenol” include a white solid appearance, a leather-like odor, a melting point of 45.1 °C, a boiling point of 218 °C, and a flash point of 104 °C .Wissenschaftliche Forschungsanwendungen
Conformational Dynamics Study
1-(4-Ethylphenyl)-2,2,2-trifluoroethanol has been explored in the context of conformational dynamics. Carlson et al. (2018) investigated the rotational spectrum of a related molecule, 1-phenyl-2,2,2-trifluoroethanol, using Fourier transform microwave spectrometers. This research provides insights into the molecule's conformational landscape, influenced by the phenyl substitution, and refines ab initio structures based on rotational spectra data (Carlson et al., 2018).
Nucleophile Selectivity in Reactions
The compound's utility in studying nucleophile selectivity in chemical reactions is highlighted by Tsuji, Ogawa, and Richard (2013). Their research examined the reaction dynamics of a similar compound in trifluoroethanol/water, focusing on nucleophile and solvent interactions, providing valuable insights into chemical reaction mechanisms (Tsuji, Ogawa, & Richard, 2013).
Electrochemical Oxidation Studies
Shirai et al. (2000) explored the electrochemical oxidation of 2,2,2-trifluoroethanol, closely related to 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol. Their research focused on the synthesis of trifluoroacetaldehyde 2,2,2-trifluoroethyl hemiacetal, demonstrating its higher reactivity and potential applications in facile synthesis methods (Shirai et al., 2000).
Chemoenzymatic Synthesis
González-Martínez, Gotor, and Gotor‐Fernández (2019) studied the chemoenzymatic synthesis of 1‐aryl‐2,2,2‐trifluoroethanones, closely related to 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol. Their research involved the use of alcohol dehydrogenases for bioreduction, contributing to the development of stereoselective routes in pharmaceutical and chemical synthesis (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Solvent Studies in Organic Chemistry
The role of 2,2,2-trifluoroethanol as a solvent in organic reactions has been a topic of interest. For instance, Yorimitsu et al. (2001) studied the effect of solvents like 2,2,2-trifluoroethanol in bromine atom-transfer radical addition reactions, highlighting the influence of solvent properties on reaction efficiency and outcomes (Yorimitsu et al., 2001).
Polymer Synthesis and Characterization
In polymer science, 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol derivatives have been used in synthesizing and characterizing novel polymers. For example, Tao et al. (2009) synthesized fluorinated polyimides using derivatives of 2,2,2-trifluoroethanol, exploring their thermal stability, mechanical properties, and dielectric constants. Such studies contribute to the development of advanced materials with specific desired properties (Tao et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Research on gut-derived neuroactive compounds like 4-Ethylphenol is expanding, especially in the context of neurocognitive disorders like autism. Future research should focus on physical or metabolic mechanisms that can reduce the flux of 4-Ethylphenol from the gut into the body, increase the efflux of 4-Ethylphenol and/or its derivatives from the brain, or increase excretion from the kidneys .
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYBTIUHXFCXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-2,2,2-trifluoroethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B2524682.png)
![3-Methoxy-N-methyl-N-[[1-(9-methylpurin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2524685.png)




![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2524695.png)
![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)



![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)
![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)